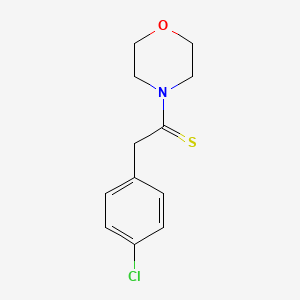

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione

Description

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione (CAS RN: 5425-25-2) is a sulfur-containing organic compound with the molecular formula C₁₂H₁₄ClNOS and an average molecular mass of 255.76 g/mol . Structurally, it features a 4-chlorophenyl group attached to an ethanethione backbone, where the thione (C=S) group is further substituted by a morpholine ring. The compound’s monoisotopic mass is 255.048463 g/mol, and its ChemSpider ID is 200277 . Its synthesis and characterization are pivotal in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the development of bioactive molecules.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJJHCLWNJGIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282082 | |

| Record name | 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42945-85-7 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42945-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 24138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042945857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42945-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione are compared below with related compounds containing chlorophenyl, heterocyclic, or sulfur-based functionalities. Key differences in molecular weight, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Group Comparisons

- Chlorophenyl Group : All compounds share a 4-chlorophenyl moiety, which enhances lipophilicity and influences binding interactions in biological systems. However, the positioning and substitution patterns differ. For example, Fenvalerate incorporates the chlorophenyl group into a bulky ester structure, whereas the target compound attaches it to a thione backbone .

- Heterocyclic Moieties: The morpholine ring in the target compound provides a polar, non-aromatic heterocycle, contrasting with the piperazine in Levocetirizine, which offers two nitrogen atoms for hydrogen bonding . In Fenvalerate, a phenoxybenzyl group replaces heterocycles, emphasizing steric bulk for insecticidal activity .

- Sulfur vs.

Biological Activity

2-(4-Chlorophenyl)-1-morpholin-4-yl-ethanthione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClNOS

- Molecular Weight : 253.76 g/mol

- Structure : The compound features a chlorophenyl group attached to a morpholine ring, linked through an ethanthione moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with morpholine followed by thionation. This process allows for the introduction of the ethanthione group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cellular metabolism.

- Receptor Binding : It may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is comparable to standard antimicrobial agents like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | 10 |

| Escherichia coli | 20 | Fluconazole | 15 |

| Salmonella typhi | 25 | Amoxicillin | 20 |

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Various studies have utilized MTT assays to evaluate cytotoxicity against cancer cell lines such as HeLa and MCF-7. The results indicate that it induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage.

| Cancer Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| HeLa | 12 | Doxorubicin | 8 |

| MCF-7 | 15 | Cisplatin | 10 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Raghavendra et al. demonstrated that the compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Anticancer Mechanism : In a molecular docking study reported by Bisz et al., the binding affinity of the compound to target proteins involved in cancer progression was evaluated. The findings indicated significant interactions that could lead to effective inhibition of tumor growth .

- Pharmacological Profiling : A comprehensive review highlighted various derivatives of similar compounds that possess enhanced biological activities, paving the way for further modifications to improve efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.